molecular formula C18H30N2O5 B106980 Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate CAS No. 383910-25-6

Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate

Cat. No. B106980
M. Wt: 354.4 g/mol
InChI Key: WYUYCGDXMIJIAZ-XFMPKHEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate is a useful research compound. Its molecular formula is C18H30N2O5 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Transformation of Cyclopentylamines : Fernandez et al. (2010) described the synthesis of a similar compound, focusing on the transformation of nitrohexofuranoses into cyclopentylamines. This research outlines a novel strategy for synthesizing enantiopure compounds, highlighting the potential for such substances in peptide incorporation (Fernandez et al., 2010).

  • Creation of Novel 1,2,3,4-Functionalized Cyclopentanes : Gimazetdinov et al. (2016) synthesized a new cyclopentane derivative, demonstrating the cleavage of a tricyclic bowl-shaped aminal. This study contributes to the understanding of how such compounds can be synthesized and utilized (Gimazetdinov et al., 2016).

  • Cyclisation Reactions Involving Axial Chirality : Beagley et al. (1993) explored cyclisation reactions of a related compound, focusing on how hidden axial chirality can act as a stereodirecting element. This research adds valuable insight into the structural aspects of these compounds (Beagley et al., 1993).

  • Antimicrobial Activity of Benzoxazole Derivatives : Balaswamy et al. (2012) studied the synthesis and antimicrobial activity of benzoxazole derivatives, showcasing the potential biomedical applications of these compounds (Balaswamy et al., 2012).

  • Fluorescent Whitener Applications : Rangnekar and Tagdiwala (1986) demonstrated the use of similar compounds as fluorescent whiteners, indicating the diverse applications of these chemicals in different industries (Rangnekar & Tagdiwala, 1986).

properties

IUPAC Name

methyl (3aS,4R,6S,6aR)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O5/c1-7-10(8-2)14-13-12(19-17(22)24-18(3,4)5)9-11(16(21)23-6)15(13)25-20-14/h10-13,15H,7-9H2,1-6H3,(H,19,22)/t11-,12+,13-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUYCGDXMIJIAZ-XFMPKHEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=NOC2C1C(CC2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C1=NO[C@@H]2[C@H]1[C@@H](C[C@@H]2C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Peramivir Impurity 4

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